1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
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Overview
Description
1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features a fused ring system combining imidazole and pyrazole rings with a pyridine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with isopropyl isocyanide and a suitable aldehyde or ketone to form the imidazo[1,2-b]pyrazole core. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: N-bromosuccinimide (NBS), halogenated solvents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system and have been studied for their antitrypanosomal and anticancer activities.
Pyrazolo[3,4-d]pyrimidines: Known for their antiviral and antimicrobial properties.
1,2,3-Triazoles: These compounds are structurally related and have diverse applications in medicinal chemistry.
Uniqueness
1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is unique due to its specific substitution pattern and the presence of both imidazole and pyrazole rings fused with a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H14N4 |
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Molecular Weight |
226.28 g/mol |
IUPAC Name |
1-propan-2-yl-6-pyridin-3-ylimidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C13H14N4/c1-10(2)16-6-7-17-13(16)8-12(15-17)11-4-3-5-14-9-11/h3-10H,1-2H3 |
InChI Key |
UDCDBRRESCHNJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN2C1=CC(=N2)C3=CN=CC=C3 |
Origin of Product |
United States |
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